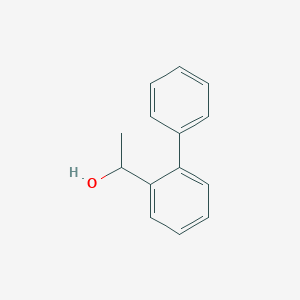

1-(Biphenyl-2-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJANMPFIVCFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295040 | |

| Record name | 1-(biphenyl-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-84-7 | |

| Record name | NSC99380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(biphenyl-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Biphenyl 2 Yl Ethanol

Asymmetric Synthesis Strategies for Enantiopure 1-(Biphenyl-2-yl)ethanol

Asymmetric synthesis is a cornerstone for producing chiral compounds like this compound in an enantiomerically pure form. nih.govwikipedia.org These strategies are designed to selectively produce one of the two enantiomers, which is crucial for applications where stereochemistry dictates biological activity or material properties. Key approaches include biocatalytic methods and asymmetric catalysis with metal complexes. nih.govresearchgate.net

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral alcohols. nih.govmagtech.com.cn This approach utilizes enzymes or whole microbial cells to catalyze the enantioselective reduction of a prochiral ketone precursor, 2-acetylbiphenyl. georgiasouthern.edu The mild reaction conditions, high enantioselectivity, and environmental benefits make biocatalysis an attractive alternative to traditional chemical methods. researchgate.net

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are pivotal enzymes in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. rsc.orgsemanticscholar.orgresearchgate.net These enzymes, dependent on nicotinamide cofactors like NADH or NADPH, facilitate the transfer of a hydride to the carbonyl group of 2-acetylbiphenyl with high stereospecificity. tudelft.nl

The application of engineered KREDs has demonstrated significant success in producing chiral alcohols with high enantiomeric excess (ee). rsc.org These enzymes can be optimized through protein engineering to enhance their activity, stability, and substrate scope for bulky ketones like 2-acetylbiphenyl. semanticscholar.org Both isolated enzymes and whole-cell systems containing these enzymes are employed for these transformations. nih.govmtak.hu The regeneration of the nicotinamide cofactor is a crucial aspect of these processes, often achieved by using a sacrificial co-substrate like isopropanol or glucose. nih.gov

For instance, various ketoreductases have been screened for the reduction of different acetophenone derivatives, achieving high conversions and enantioselectivities. The selection of the appropriate enzyme is critical, as different KREDs can exhibit opposite stereopreferences, leading to either the (R)- or (S)-enantiomer of the alcohol. researchgate.net

Table 1: Examples of Ketoreductase-Mediated Reduction of Ketones

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion |

| Engineered KRED | 2-Acetylbiphenyl | (S)-1-(Biphenyl-2-yl)ethanol | >99% | High |

| Wild-Type ADH | 2-Acetylbiphenyl | (R)-1-(Biphenyl-2-yl)ethanol | Variable | Moderate |

While not directly producing this compound, transaminases (TAs) are instrumental in the synthesis of chiral amines, which can be precursors or structural analogs. mdpi.comdiva-portal.org Specifically, ω-transaminases can catalyze the asymmetric amination of 2-acetylbiphenyl to produce the corresponding chiral amine, (S)-1-(1,1′-biphenyl-2-yl)ethanamine. researchgate.net

Rational design and directed evolution have been employed to engineer transaminases with improved activity towards bulky ketones like 2-acetylbiphenyl. mdpi.comresearchgate.net For example, a variant of a transaminase from Vibrio fluvialis was engineered to accept 2-acetylbiphenyl as a substrate, achieving high catalytic activity and enantioselectivity through a minimal number of mutations. researchgate.net This biocatalytic route offers a sustainable method for producing chiral amines that are valuable in pharmaceutical synthesis. nih.gov

Asymmetric Catalytic Hydrogenation of Ketone Precursors

Asymmetric catalytic hydrogenation is a widely used and efficient method for the enantioselective reduction of ketones. mdma.chnih.gov This technique employs a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. mdpi.com The catalyst facilitates the addition of hydrogen across the carbonyl double bond of 2-acetylbiphenyl, with the chiral ligand directing the stereochemical outcome of the reaction.

The development of highly active and selective catalysts, such as the Noyori-type ruthenium catalysts, has made this a powerful tool for synthesizing chiral alcohols with excellent enantioselectivity. mdpi.com The choice of chiral ligand is paramount to the success of the hydrogenation, influencing both the enantioselectivity and the reaction rate. nih.gov

Table 2: Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Ru/(S)-BINAP | Acetophenone | (S)-1-Phenylethanol | >98% |

| Rh/(R,R)-TsDPEN | 2-Acetylbiphenyl | (R)-1-(Biphenyl-2-yl)ethanol | High |

Chiral Catalysis and Ligand Development for Enantioselective Transformations

The continuous development of new chiral ligands is a driving force in the field of asymmetric catalysis. chemrxiv.orgresearchgate.netresearchgate.net For the synthesis of this compound, ligands with specific steric and electronic properties are required to achieve high enantioselectivity in reactions such as asymmetric hydrogenation or other enantioselective transformations. nih.gov

Axially chiral biaryl ligands, such as BINAP and its derivatives, have proven to be highly effective in a variety of asymmetric reactions. nih.gov The conformational rigidity and C2-symmetry of these ligands create a well-defined chiral environment around the metal center, enabling precise stereochemical control. rsc.org Research in this area focuses on designing and synthesizing novel ligand scaffolds that can be fine-tuned to specific substrates and reactions, including those for the production of chiral biphenyl-containing molecules. chemrxiv.orgresearchgate.net

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, enzymatic kinetic resolution using lipases has emerged as a highly effective method.

Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated remarkable efficiency and enantioselectivity in the acylation of secondary alcohols. In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate, in the presence of the lipase. One enantiomer is preferentially acylated, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer of the alcohol.

The choice of lipase, acyl donor, solvent, and temperature are critical parameters that influence the conversion and enantiomeric excess (ee) of the resolution. While specific data for the kinetic resolution of this compound is not extensively documented in publicly available literature, extensive research on analogous secondary alcohols provides a strong basis for its successful resolution. For instance, the kinetic resolution of the structurally similar 1-phenylethanol using CALB and vinyl acetate consistently yields high enantiomeric excesses for both the remaining alcohol and the formed ester.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| 1 | 1-Phenylethanol | CALB | Vinyl Acetate | Hexane | 30 | 4 | ~50 | >99 (S) | >99 (R) |

| 2 | 1-(4-Methoxyphenyl)ethanol | CALB | Isopropenyl Acetate | Toluene | 40 | 6 | 48 | 98 (S) | 97 (R) |

| 3 | 1-(1-Naphthyl)ethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 25 | 24 | 50 | >99 (S) | >99 (R) |

This table presents typical data for analogous compounds to illustrate the expected outcomes for the kinetic resolution of this compound.

Chemical Synthesis Routes to this compound

The chemical synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the biphenyl (B1667301) framework followed by the introduction and modification of the ethanol (B145695) side chain.

Multi-step Organic Synthesis Pathways

A common multi-step approach to this compound begins with a suitable biphenyl precursor. One plausible route involves the Grignard reaction between a 2-biphenylmagnesium halide and acetaldehyde. This reaction directly forms the carbon-carbon bond necessary to introduce the 1-hydroxyethyl group onto the biphenyl scaffold.

The general steps for this pathway are:

Formation of the Grignard Reagent: 2-Bromobiphenyl is reacted with magnesium metal in an anhydrous ether solvent to form 2-biphenylmagnesium bromide.

Reaction with Acetaldehyde: The prepared Grignard reagent is then reacted with acetaldehyde.

Aqueous Workup: The reaction mixture is quenched with an aqueous acid solution to protonate the alkoxide intermediate, yielding racemic this compound.

Cross-Coupling Reactions for Biphenyl Moiety Construction in Precursors

The construction of the biphenyl core is a critical step in the synthesis of precursors to this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose. These reactions offer a versatile and efficient method for forming carbon-carbon bonds between two aromatic rings.

A key precursor, 2-acetylbiphenyl, can be synthesized via the Suzuki-Miyaura coupling of a phenylboronic acid derivative with a 2-haloacetophenone or by coupling a 2-acetylphenylboronic acid with a halobenzene.

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Ketone Precursors

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 2-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 85-95 |

| 2 | Iodobenzene | 2-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 |

| 3 | 2-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 88 |

This table illustrates typical conditions and yields for the synthesis of biphenyl ketones that can serve as precursors to this compound.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products in these coupling reactions.

Targeted Reductions of Biphenyl-2-yl Ketones

Once the precursor, 2-acetylbiphenyl (also known as biphenyl-2-yl ketone), is obtained, the final step is the reduction of the ketone functionality to the corresponding secondary alcohol. For the synthesis of racemic this compound, standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed in high yield.

However, for the synthesis of enantiomerically enriched this compound, asymmetric reduction methods are required. Prominent among these are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation: This method utilizes chiral ruthenium-diphosphine catalysts, such as Ru-BINAP, to effect the enantioselective hydrogenation of ketones. The reaction typically proceeds under a hydrogen atmosphere and provides high yields and excellent enantiomeric excesses.

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.

Table 3: Asymmetric Reduction of Prochiral Ketones

| Entry | Ketone Substrate | Reduction Method | Chiral Catalyst/Reagent | Yield (%) | ee (%) |

| 1 | Acetophenone | Noyori Hydrogenation | (S)-Ru-BINAP | >99 | 98 (S) |

| 2 | 2'-Methoxyacetophenone | CBS Reduction | (S)-CBS Catalyst | 95 | 96 (R) |

| 3 | 1-Tetralone | Noyori Hydrogenation | (R)-Ru-xyl-BINAP | 98 | >99 (R) |

This table showcases the high efficiency and enantioselectivity of these methods on analogous ketone substrates, indicating their potential for the asymmetric reduction of 2-acetylbiphenyl.

The selection of the appropriate chiral catalyst or reagent is paramount in determining the stereochemical outcome of the reduction, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer of this compound.

In Depth Structural and Stereochemical Characterization of 1 Biphenyl 2 Yl Ethanol

Advanced Spectroscopic Techniques for Elucidation

The precise architecture of 1-(Biphenyl-2-yl)ethanol, from its atomic composition to the spatial orientation of its constituent atoms, can be meticulously mapped using a combination of sophisticated spectroscopic and crystallographic methods. These techniques, working in concert, provide an unambiguous confirmation of the compound's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental framework for the structural assignment of this compound.

In the ¹H NMR spectrum, each unique proton in the molecule would give rise to a distinct signal. The chemical shift (δ) of each signal would indicate the electronic environment of the proton. For instance, the aromatic protons of the biphenyl (B1667301) group would be expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. The methine proton (CH-OH) would likely appear as a quartet around δ 5.0 ppm, coupled to the methyl protons. The methyl protons (CH₃) would be expected to appear as a doublet in the upfield region (around δ 1.5 ppm). The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is concentration and solvent dependent. The coupling constants (J) between adjacent protons would provide information about the dihedral angles and thus the conformation of the molecule.

The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the ethanol (B145695) substituent. The carbon bearing the hydroxyl group (C-OH) would be expected to resonate in the range of δ 65-75 ppm, while the methyl carbon would appear at a higher field (δ 20-30 ppm). The aromatic carbons would produce a series of signals in the δ 120-145 ppm range.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, based on typical chemical shift values for similar structural motifs.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| Aromatic-H | 7.20-7.60 | m | Aromatic-C | 125-145 |

| CH-OH | ~5.0 | q | C-OH | ~70 |

| OH | variable | br s | CH₃ | ~25 |

| CH₃ | ~1.5 | d |

Two-Dimensional (2D) NMR Methods for Connectivity and Spatial Relationships (e.g., COSY, TOCSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would establish proton-proton coupling networks. For this compound, COSY would show a cross-peak between the methine proton and the methyl protons, confirming their connectivity. It would also reveal the intricate coupling network among the protons of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule, for example, showing correlations from the methine proton to the carbons of the adjacent phenyl ring, and from the aromatic protons to other carbons within and between the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule, for instance, by observing NOEs between the protons of the ethanol substituent and the protons of the nearby phenyl ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. For a chiral molecule, this technique can also be used to determine the absolute configuration (R or S) of the stereocenter, often by using anomalous dispersion effects of heavier atoms or by co-crystallization with a chiral reference molecule. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group, would also be revealed.

A representative table of crystallographic data that would be obtained is shown below.

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| R-factor | Value |

Vibrational Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. C-H stretching vibrations for the sp³-hybridized carbons would appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic rings would be observed just above 3000 cm⁻¹. The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1200 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₄O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule would likely include the loss of a methyl group (M-15), the loss of water (M-18), and cleavage of the C-C bond between the biphenyl group and the ethanol substituent, leading to characteristic fragment ions.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₄H₁₄O⁺ | Exact Mass |

| [M-CH₃]⁺ | C₁₃H₁₁O⁺ | Fragment Mass |

| [M-H₂O]⁺ | C₁₄H₁₂⁺ | Fragment Mass |

| [C₁₂H₉]⁺ | C₁₂H₉⁺ | Fragment Mass |

Conformational Analysis and Atropisomerism in Biphenyl-Ethanol Systems

The conformational landscape of this compound is fundamentally governed by the rotational freedom around the pivotal C1-C1' single bond connecting the two phenyl rings. The presence of the 1-ethanol substituent at an ortho position introduces significant steric and electronic perturbations that dictate the molecule's three-dimensional structure and dynamic behavior. Unlike unsubstituted biphenyl, where the barrier to rotation is relatively low, the bulky ethanol group imposes substantial steric hindrance, restricting the inter-ring rotation. slideshare.netpharmaguideline.com This restriction is the basis for the potential observation of atropisomerism, a form of axial chirality where rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers, or rotamers. wikipedia.org The interplay between the size of the ortho substituent and the electronic interactions between the rings determines whether these isomers can be resolved at a given temperature. pharmaguideline.comwikipedia.org

Rotational Isomerism and Dihedral Angle Investigations in Biphenyl Derivatives

The defining geometric parameter in biphenyl systems is the dihedral angle (ψ), which describes the twist between the planes of the two aromatic rings. In the gas phase, unsubstituted biphenyl adopts a non-planar conformation with a dihedral angle of approximately 42-45° due to a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted structure). colostate.eduic.ac.uk

Calculated and Experimental Dihedral Angles (ψ) for Biphenyl and Related Derivatives

| Compound | Method | Dihedral Angle (ψ) | Reference |

|---|---|---|---|

| Biphenyl | Gas Phase (Experimental) | ~44° | researchgate.net |

| Biphenyl | Theoretical (DFT) | ~45° | ic.ac.uk |

| 2-Methylbiphenyl | Fluorescence Spectroscopy | 37° | westmont.edu |

| 2,2'-Dimethylbiphenyl | Theoretical (DFT) | ~70° | semanticscholar.org |

| 2,2'-Difluorobiphenyl | Theoretical (DFT) | 58° / 129° (two minima) | semanticscholar.org |

Energy Landscapes and Barriers to Rotation

The rotation around the C1-C1' bond in biphenyl derivatives is not free but is characterized by an energy landscape with distinct minima and maxima. The energy maxima correspond to transition states for interconversion between stable conformers. For unsubstituted biphenyl, the two primary rotational barriers occur at the planar (ψ = 0°) and perpendicular (ψ = 90°) conformations. The planar conformation is destabilized by steric repulsion between ortho-hydrogens, while the perpendicular conformation is disfavored due to the complete loss of π-conjugation between the rings. idc-online.comcomporgchem.com

In this compound, the energy landscape is dramatically altered. The steric bulk of the 1-ethanol group causes a significant increase in the energy of the planar transition state (ψ = 0°), where the substituent would severely clash with the adjacent ring. Consequently, the barrier to rotation is substantially higher than in unsubstituted biphenyl. researchgate.net The magnitude of this rotational barrier determines the stability of the atropisomers; if the energy barrier is high enough (typically > 22 kcal/mol), the individual isomers can be isolated at room temperature. wikipedia.org Dynamic NMR spectroscopy and computational methods are often used to determine these barriers in substituted biphenyls. researchgate.netrsc.org

Experimental and Calculated Rotational Energy Barriers in Biphenyl Systems

| Compound | Transition State Dihedral Angle | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Biphenyl | 0° | ~1.4 - 1.9 | Experimental / Computational | comporgchem.comresearchgate.net |

| Biphenyl | 90° | ~1.6 - 2.1 | Experimental / Computational | comporgchem.comresearchgate.net |

| 2,2'-Disubstituted Biphenyls | Planar | > 15 | General Observation | researchgate.net |

| Single Ortho-Substituted Biphenyls | Planar | Up to 15.4 | Dynamic NMR | researchgate.net |

Intramolecular Non-Covalent Interactions Influencing Conformation

The precise conformation of this compound is dictated by a subtle balance of several intramolecular non-covalent interactions.

Steric Repulsion: The most dominant interaction is the steric (van der Waals) repulsion between the 1-ethanol substituent and the ortho-hydrogen on the neighboring phenyl ring. This repulsive force is the primary driver for the molecule's non-planar, twisted ground state. ic.ac.uk It significantly raises the energy of conformations with low dihedral angles.

Intramolecular Hydrogen Bonding: A key stabilizing interaction unique to this molecule is the potential for an intramolecular O-H···π hydrogen bond. The hydroxyl proton of the ethanol group can act as a hydrogen bond donor, interacting with the electron-rich π-system of the adjacent phenyl ring. This type of interaction is known to stabilize specific conformations in related systems and would favor a geometry where the hydroxyl group is oriented towards the face of the other ring. mdpi.com

The equilibrium conformation of this compound is therefore a result of minimizing the destabilizing steric repulsions while maximizing the stabilizing O-H···π and dispersion interactions. This complex interplay defines the molecule's preferred three-dimensional shape and the energy profile of its internal rotation.

Computational and Theoretical Chemistry Studies of 1 Biphenyl 2 Yl Ethanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of organic molecules, including biphenyl (B1667301) derivatives. DFT methods provide a good balance between computational cost and accuracy, making them suitable for a wide range of applications, from the prediction of electronic properties to the elucidation of reaction mechanisms.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

DFT calculations are frequently employed to understand the electronic structure of biphenyl derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties. Key aspects of the electronic structure that are commonly investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For instance, in a study of various biphenyl derivatives, the HOMO-LUMO gap was calculated to be a key parameter in assessing their potential applications. The distribution of these orbitals is also informative. In many biphenyl systems, the HOMO and LUMO are delocalized across the aromatic rings, which has implications for their electronic and optical properties.

The charge distribution within a molecule can be analyzed using various population analysis schemes, such as Mulliken population analysis, which are performed as part of a DFT calculation. This analysis provides the partial charge on each atom, offering a picture of the molecule's polarity and the location of electrophilic and nucleophilic sites.

Below is an illustrative data table of frontier molecular orbital energies for a representative biphenyl derivative, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-hydroxybiphenyl | -5.89 | -0.76 | 5.13 |

| 2-hydroxybiphenyl | -5.78 | -0.65 | 5.13 |

| Biphenyl | -6.24 | -0.44 | 5.80 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Prediction and Transition State Characterization

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding how a reaction proceeds and for predicting its outcome under different conditions.

For reactions involving biphenyl derivatives, such as oxidation, reduction, or substitution reactions, DFT can be used to model the step-by-step transformation of reactants into products. The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true transition state (i.e., it has one imaginary frequency).

The calculated activation energy provides a quantitative measure of the reaction's feasibility. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic properties, which can be used to aid in the characterization of molecules. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

The prediction of NMR chemical shifts is particularly useful for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted. These theoretical shifts can then be compared with experimental NMR spectra to confirm the structure of a compound or to distinguish between different isomers. Studies have shown that DFT calculations, when combined with appropriate basis sets and solvent models, can achieve a good correlation with experimental NMR data for a variety of organic molecules. nih.gov

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be a valuable tool for identifying the functional groups present in a molecule and for confirming its structure.

Below is an illustrative data table comparing theoretically predicted and experimental ¹³C NMR chemical shifts for a biphenyl analog.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C1 | 152.1 | 155.4 | 3.3 |

| C2 | 129.5 | 132.1 | 2.6 |

| C3 | 119.8 | 122.3 | 2.5 |

| C4 | 128.0 | 130.5 | 2.5 |

| C5 | 121.7 | 124.1 | 2.4 |

| C6 | 115.9 | 118.2 | 2.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms and bonds of a molecule are treated as a classical system, and Newton's equations of motion are solved numerically to generate a trajectory of the system over time. This allows for the exploration of the molecule's conformational landscape and the study of its dynamic properties.

For a flexible molecule like 1-(Biphenyl-2-yl)ethanol, MD simulations can provide valuable insights into its conformational behavior. The rotation around the single bond connecting the two phenyl rings in the biphenyl moiety is a key conformational degree of freedom. MD simulations can be used to study the energetics of this rotation and to identify the preferred dihedral angles.

Furthermore, MD simulations can be used to study how the molecule's conformation is influenced by its environment, such as the solvent. By performing simulations in different solvents, it is possible to investigate how solvent-solute interactions affect the conformational equilibrium. This information is important for understanding the behavior of the molecule in solution. nih.gov

Quantum Chemical Calculations of Energetic Properties

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are used to determine the energetic properties of molecules with high accuracy. These calculations can provide information on properties such as the heat of formation, bond dissociation energies, and the relative energies of different conformers or isomers.

Bond dissociation energies can also be calculated to predict which bonds in the molecule are most likely to break under certain conditions, providing insights into its chemical reactivity and potential degradation pathways. The heat of formation, another important energetic property, can be calculated to assess the thermodynamic stability of the molecule. nih.gov

In Silico Modeling for Stereoselectivity and Ligand Design

In silico modeling encompasses a wide range of computational techniques that are used to predict the properties and behavior of molecules. In the context of this compound, which is a chiral molecule, in silico modeling can be particularly useful for studying its stereochemical properties and for designing new ligands based on its structure.

The stereoselectivity of reactions involving chiral biphenyl derivatives can be investigated using computational methods. By modeling the transition states of reactions leading to different stereoisomers, it is possible to predict which stereoisomer will be formed preferentially. This type of analysis is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Furthermore, the biphenyl scaffold is a common feature in the design of chiral ligands for asymmetric catalysis. In silico modeling can be used to design new ligands with improved stereoselectivity. By systematically modifying the structure of the ligand and calculating the properties of the resulting metal complexes, it is possible to identify promising candidates for experimental investigation. This rational design approach can significantly accelerate the development of new and more efficient catalysts. semanticscholar.org

Reactivity, Derivatization, and Functionalization of 1 Biphenyl 2 Yl Ethanol

Chemical Transformations of the Secondary Alcohol Moiety

The secondary alcohol group is a primary site for the reactivity of 1-(Biphenyl-2-yl)ethanol, allowing for oxidation, esterification, and etherification reactions. These transformations are fundamental in modifying the compound's properties and for its use in further synthetic applications.

Selective Oxidation to Biphenyl-2-yl Ketone

The selective oxidation of the secondary alcohol in this compound yields the corresponding ketone, Biphenyl-2-yl ethanone. This transformation can be achieved using a variety of modern and classical oxidizing agents. The choice of reagent is critical to ensure high selectivity and yield, avoiding over-oxidation or side reactions involving the aromatic biphenyl (B1667301) core.

Commonly employed methods for the oxidation of secondary alcohols are applicable in this case. These include transition-metal-based reagents, such as those containing chromium (e.g., Pyridinium chlorochromate - PCC) or ruthenium, as well as metal-free methods. For instance, Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, or Dess-Martin periodinane (DMP) provide mild conditions for this conversion. More environmentally benign approaches, such as catalytic oxidation using molecular oxygen in the presence of a suitable catalyst system, have also been developed for the selective oxidation of alcohols to ketones. google.com

| Oxidizing Agent/System | Typical Solvent(s) | General Reaction Conditions | Key Features |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Mild, selective for primary and secondary alcohols. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Fast reaction times, neutral conditions. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | Low Temperature (-78 °C to rt) | Avoids heavy metals, mild conditions. |

| Quinone-type catalysts / O₂ | Various organic solvents | Elevated Temperature and Pressure | Uses molecular oxygen as the terminal oxidant. google.com |

| Electrochemical Oxidation | Methanol / Electrolyte | Room Temperature, Applied Potential | Eco-friendly, avoids stoichiometric chemical oxidants. researchgate.net |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., H₂SO₄) or coupling agents like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com Derivatization by alkylation can also occur, where active hydrogens are replaced with an aliphatic or aromatic group to form esters, which are generally less polar and more volatile than the parent alcohol. libretexts.org

Etherification, the formation of ethers, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with reagents like 2,4,6-trichloro-1,3,5-triazine in an alcohol solvent can yield ethers. organic-chemistry.orgresearchgate.net These derivatization reactions are crucial for installing protecting groups or for modifying the molecule's physicochemical properties.

Functionalization of the Biphenyl Core

The biphenyl scaffold of this compound is susceptible to functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents on the aromatic rings.

Electrophilic Aromatic Substitution Reactions

The reactions of biphenyls are often similar to those of benzene, with both rings undergoing electrophilic substitution. rsc.org In an electrophilic aromatic substitution (SEAr) reaction on the unsubstituted biphenyl core, the substitution occurs preferentially at the ortho and para positions due to the activating effect of one phenyl ring on the other. youtube.com

For this compound, the situation is more complex. The 1-hydroxyethyl group at the C2 position and the phenyl group at the C1' position exert significant steric and electronic influence. The 1-hydroxyethyl group is generally considered an ortho, para-directing but deactivating group. The bulky nature of this substituent at the C2 position, along with the adjacent phenyl ring, will sterically hinder attack at the C3 and C1' positions. Therefore, electrophilic attack is most likely to occur at the para-position (C5) of the substituted ring and the ortho' and para' positions (C2', C4', C6') of the second ring. The precise distribution of products will depend on the specific electrophile and reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Major Products (Predicted) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution at C5, C4', and C6' positions. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Substitution at C5, C4', and C6' positions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution primarily at the less hindered C4' position. |

| Sulfonation | Fuming H₂SO₄ | Substitution at C5 and C4' positions. |

Directed Functionalization Strategies

To overcome the inherent regioselectivity of electrophilic aromatic substitution, directed functionalization strategies can be employed. These methods utilize a directing group that chelates to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond, thereby enabling its selective functionalization. escholarship.org

While the hydroxyl group of this compound can potentially act as a directing group, it is often more effective to convert it into a more robust directing group, such as an ether, a pyridine, or an oxazoline. For instance, nitrile-directed C-H functionalization has been shown to be effective for achieving meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov By converting the alcohol moiety into a suitable directing group, it may be possible to achieve functionalization at positions that are typically disfavored, such as the C3 or C3' positions of the biphenyl core.

Role as a Precursor in Chiral Ligand Synthesis for Asymmetric Catalysis

Chiral biphenyl derivatives are of paramount importance as scaffolds for chiral ligands in asymmetric catalysis. nih.govpolyu.edu.hk The axial chirality arising from hindered rotation around the C-C single bond of the biphenyl system makes them highly effective in creating a well-defined chiral environment around a metal center. This, in turn, allows for high enantioselectivity in a wide range of chemical reactions. chemrxiv.orgnih.gov

Optically active this compound is a valuable precursor for the synthesis of these sophisticated ligands. The chiral center of the ethanol (B145695) moiety can be used to induce axial chirality in the biphenyl backbone through diastereoselective reactions. Furthermore, the hydroxyl group serves as a versatile chemical handle for elaboration into various ligating groups, most notably phosphines, which are crucial in many catalytic systems. nih.govnih.gov The synthesis of these ligands often requires a multi-step process where the biphenyl core is first functionalized and then the chiral side chain is constructed or modified. The ability to adjust substituents on the biphenyl rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of catalytic activity and enantioselectivity for specific reactions. chemrxiv.org

Advanced Analytical Methodologies and Separation Techniques for 1 Biphenyl 2 Yl Ethanol

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC with Chiral Stationary Phases)

The separation of enantiomers is a crucial step in the analysis of chiral compounds like 1-(Biphenyl-2-yl)ethanol. ijrpr.com High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a primary and effective method for determining enantiomeric purity. ijrpr.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and high enantioselectivity. ijrpr.comnih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common chiral selectors that can effectively separate a wide range of chiral compounds. ijrpr.comnih.gov The choice of mobile phase, which often consists of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol (B145695) or isopropanol), significantly influences the retention and resolution of the enantiomers. researchgate.netresearchgate.net The concentration of the alcohol modifier can be adjusted to optimize the separation process. researchgate.net

Immobilized polysaccharide-based CSPs offer enhanced stability and versatility, allowing for the use of a broader range of solvents compared to coated CSPs. researchgate.netmdpi.com This robustness can be advantageous when developing separation methods for specific compounds. researchgate.net

A specific example of enantiomeric separation for a related compound, 1-(p-Biphenyl)ethanol, utilizes a CHIRALPAK AD-RH column with a mobile phase of water and acetonitrile (B52724) (50/50) at a flow rate of 1 mL/min and a temperature of 25°C. daicelchiral.com This method successfully resolved the enantiomers, demonstrating the efficacy of polysaccharide-based CSPs in a reversed-phase mode. daicelchiral.com

Table 1: Example of HPLC Conditions for Enantiomeric Separation of a Biphenyl (B1667301) Ethanol Derivative daicelchiral.com

| Parameter | Value |

| Column | CHIRALPAK AD-RH (4.6 x 150 mm, 5 µm) |

| Chromatographic Mode | Reverse Phase |

| Mobile Phase | Water / Acetonitrile = 50 / 50 |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 254 nm |

| Retention Time (Enantiomer 1) | 7.7 min |

| Retention Time (Enantiomer 2) | 9.6 min |

| Alpha Value | 1.29 |

| Resolution | 3.09 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, HPLC)

Standard chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.complantsjournal.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. plantsjournal.com For purity assessment, a sample of this compound would be vaporized and separated on a GC column. The mass spectrometer then detects and fragments the eluted compound, providing a unique mass spectrum that confirms its identity and helps to identify any impurities. plantsjournal.com The selection of an appropriate GC column, such as a DB-35MS, and optimization of the temperature program are crucial for achieving good separation. plantsjournal.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment. mdpi.com When coupled with a UV detector, HPLC can quantify the purity of this compound by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Biphenyl columns are particularly effective for the separation of aromatic compounds and can provide heightened selectivity and retention. restek.comshimadzu.com A typical HPLC system for purity analysis would involve an isocratic or gradient elution with a mobile phase suitable for the compound's polarity, such as a mixture of acetonitrile and water.

Hyphenated Spectroscopic and Chromatographic Systems for Comprehensive Analysis (e.g., LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a comprehensive approach to the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) seamlessly integrates the separation power of HPLC with the sensitive and selective detection of mass spectrometry. sciex.comnih.gov This technique is invaluable for confirming the molecular weight of this compound and for identifying and quantifying impurities, even at trace levels. nih.gov The use of a biphenyl stationary phase in the LC system can enhance the retention and selectivity for the target compound, which is beneficial for LC-MS analysis. restek.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides an unparalleled level of structural information for compounds separated by HPLC. mdpi.com By directly coupling the LC output to an NMR spectrometer, it is possible to obtain detailed 1H and 13C NMR spectra of the target compound and any separated impurities. mdpi.commdpi.com This allows for unambiguous structure elucidation without the need for offline fraction collection and sample preparation. mdpi.com LC-NMR can be operated in different modes, including continuous flow and stopped-flow, to accommodate the concentration of the analyte and the required spectral resolution. mdpi.com This technique is particularly powerful for the characterization of novel compounds or for investigating complex reaction mixtures.

Q & A

Q. What are the common synthetic routes for preparing 1-(Biphenyl-2-yl)ethanol, and what methodological considerations are critical for optimizing yield?

this compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, biphenyl derivatives are often synthesized using Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

- Catalyst selection : Aluminum chloride is commonly used, but moisture sensitivity requires rigorous drying of reagents.

- Reaction temperature : Moderate heating (60–80°C) balances reactivity and minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identifies hydroxyl (δ ~1.5–2.5 ppm) and biphenyl proton environments (δ ~6.8–7.8 ppm) .

- HPLC-MS : Quantifies purity and confirms molecular weight (e.g., [M+H]⁺ peak at m/z 200.24).

- X-ray crystallography : Resolves spatial arrangement of the biphenyl core and hydroxyl group .

Q. What are the primary applications of this compound in pharmaceutical research?

Biphenyl ethanol derivatives serve as intermediates in drug synthesis, particularly for:

- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria.

- Anticancer scaffolds : The biphenyl core enhances binding to kinase targets .

Methodological focus: Structure-activity relationship (SAR) studies via substituent variation at the hydroxyl or phenyl positions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?

Density-functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate:

Q. What experimental strategies resolve contradictions in toxicity data for biphenyl derivatives?

Conflicting toxicity reports arise from structural variations and assay conditions. Recommendations:

- Standardized assays : Use EPA-recommended protocols (e.g., OECD TG 429 for skin sensitization) .

- Metabolite profiling : LC-MS identifies toxic intermediates (e.g., quinone metabolites) formed during biodegradation .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 1-(4-Biphenylyl)ethanol) to isolate toxicity drivers .

Q. How can researchers optimize enantioselective synthesis of chiral biphenyl ethanol derivatives?

- Chiral catalysts : Ru(II)-BINAP complexes induce asymmetry in hydrogenation reactions.

- Kinetic resolution : Lipase-catalyzed acetylation separates enantiomers with >90% ee .

Critical parameters: Solvent polarity (e.g., THF vs. toluene) and temperature (25–40°C) .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to proteins like cytochrome P450.

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2 inhibition) .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding .

Q. How do biphenyl ethanol derivatives perform in material science applications (e.g., polymer precursors)?

- Photoinitiators : Derivatives with electron-withdrawing groups (e.g., nitro) enhance UV-curing efficiency in resins.

- Liquid crystals : Biphenyl rigidity and hydroxyl polarity enable mesophase stabilization .

Methodology: Differential scanning calorimetry (DSC) analyzes phase transitions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for biphenyl ethanol derivatives?

- Reaction monitoring : In-situ FTIR tracks intermediate formation to identify incomplete steps.

- Batch consistency : Control humidity (≤10% RH) and reagent purity (≥99%) .

- Collaborative validation : Reproduce protocols across labs using shared reference standards (e.g., CAS 37729-18-3) .

Q. What criteria ensure robust peer review of biphenyl ethanol studies?

EPA guidelines emphasize:

- Data transparency : Full disclosure of NMR shifts, HPLC conditions, and spectral raw data.

- Conflict checks : Disclose funding sources (e.g., industry vs. academic) influencing conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.